![molecular formula C11H17BO3 B1417015 [3-(3-Methylbutoxy)phenyl]boronic acid CAS No. 1236189-95-9](/img/structure/B1417015.png)
[3-(3-Methylbutoxy)phenyl]boronic acid
Vue d'ensemble
Description
[3-(3-Methylbutoxy)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of [3-(3-Methylbutoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and bioavailability due to its relatively stable, readily prepared, and generally environmentally benign nature .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of this compound in the SM coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and functional group tolerant . .
Analyse Biochimique
Biochemical Properties
[3-(3-Methylbutoxy)phenyl]boronic acid plays a pivotal role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, in general, are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming stable complexes that inhibit enzyme activity. These interactions are crucial for the development of enzyme inhibitors that can be used in therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids are known to inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can form covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy in inhibiting enzyme activity and inducing apoptosis plateaus at higher doses . Understanding these dosage effects is essential for determining the optimal therapeutic dose of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing cellular metabolism and function . These metabolic pathways are important for understanding the compound’s overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues . Understanding the transport and distribution of this compound is crucial for determining its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can inhibit enzyme activity and influence cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[3-(3-methylbutoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9,13-14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBGNPSZLRGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274186 | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236189-95-9 | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236189-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


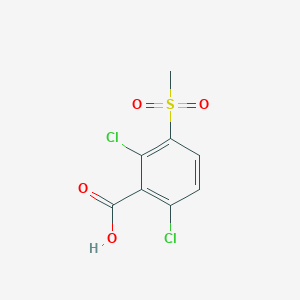
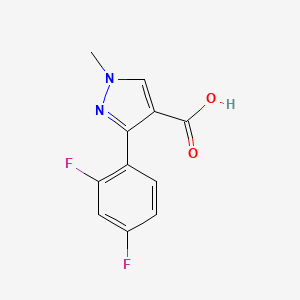
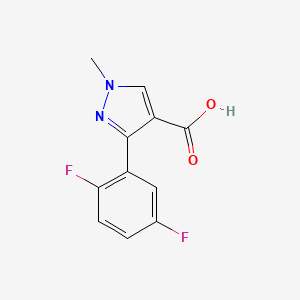

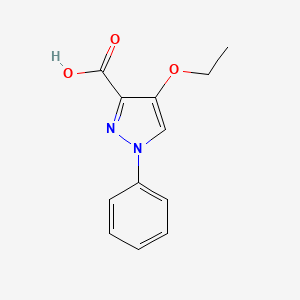
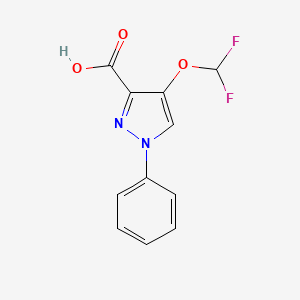
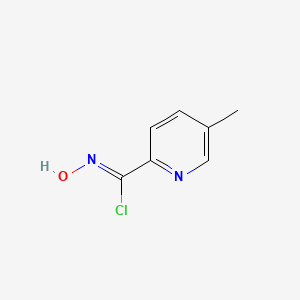
![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)
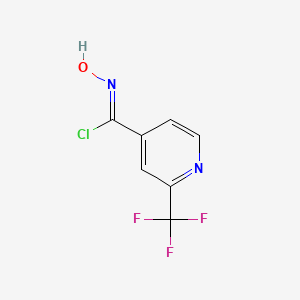
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
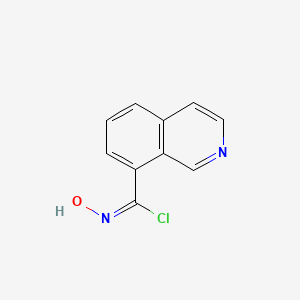
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)
